N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a pyridinecarboxamide derivative featuring a hydroxyl group at the 6-position of the pyridine ring and a substituted benzyl group at the carboxamide nitrogen. The 2-chloro-4-fluorophenylmethyl substituent introduces halogenated aromaticity, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-5-10(15)3-1-8(11)6-17-13(19)9-2-4-12(18)16-7-9/h1-5,7H,6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSGXVNOSDLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with 6-hydroxypyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Inhibition of Plasma Kallikrein
Recent research indicates that this compound acts as an inhibitor of plasma kallikrein, an enzyme involved in the kallikrein-kinin system, which plays a critical role in inflammation and blood pressure regulation. By inhibiting this enzyme, the compound may offer therapeutic benefits in conditions such as hypertension and edema .
Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis indicated increased levels of apoptotic cells following treatment, supporting its potential as an anticancer agent .
Clinical Implications
While preclinical studies show promise, further clinical trials are necessary to establish the efficacy and safety profile of this compound in human subjects. Ongoing research is focusing on optimizing dosage and delivery methods to enhance therapeutic outcomes while minimizing side effects.
Data Summary Table
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines | Induces apoptosis via caspase activation |
| Plasma Kallikrein Inhibition | Modulates inflammation and blood pressure | Effective inhibitor of plasma kallikrein |
| Mechanisms of Action | Enzyme inhibition and signaling modulation | Alters gene expression related to tumor growth |
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Core Structure Variations: The target compound and the pyridine-based analog from share a pyridine backbone, whereas F13714 () uses a piperidine core, and the compound in employs a furopyridine scaffold. The furopyridine core () introduces fused-ring aromaticity, which may enhance planarity and π-π stacking interactions compared to simpler pyridine derivatives .
Substituent Effects: The 6-hydroxy group in the target compound contrasts with the 6-oxo group in ’s analog. The 2-chloro-4-fluorophenylmethyl substituent in the target compound differs from the 3-(trifluoromethyl)benzyl group in ’s analog. Trifluoromethyl groups enhance metabolic stability and lipophilicity, while halogens (Cl/F) balance electronegativity and steric effects . F13714 () incorporates a piperidine ring with a fluorinated benzoyl group, which may confer conformational rigidity and influence CNS penetration .
Synthetic Approaches: Carboxamide formation in analogs (e.g., ) commonly employs coupling reagents like HATU or T3P, with DMF as a solvent and tertiary amines (e.g., N-ethyl-N-isopropylpropan-2-amine) as bases . Similar methods likely apply to the target compound.
Physicochemical and Pharmacological Implications
- Solubility : The 6-hydroxy group in the target compound may improve water solubility compared to the 6-oxo analog (), though this could vary with pH-dependent ionization .
- Metabolic Stability: Halogenated aromatic groups (Cl/F) in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, as seen in F13714 .
- Binding Interactions: The absence of a trifluoromethyl group (cf.
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following formula:
- Molecular Formula : C12H10ClFNO2
- Molecular Weight : 253.67 g/mol
The presence of a chloro and a fluoro substituent on the phenyl ring, along with the hydroxypyridine moiety, suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that this compound exhibits various biological activities through different mechanisms:
-
Enzyme Inhibition :
- The compound has shown inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology. For instance, compounds similar to this structure have demonstrated IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
- Antitumor Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE IC50 = 0.22 μM | |
| Antitumor Activity | Moderate tumor growth inhibition | |
| Neuroprotection | Reduction in oxidative stress |
Case Study: Antitumor Efficacy
In a study published on the efficacy of various pyridine derivatives, this compound was administered to murine models with established tumors. The results indicated a modest reduction in tumor size compared to control groups, suggesting that while the compound has potential as an antitumor agent, further optimization is required for enhanced efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies reveal that the compound binds effectively to active sites of target enzymes, supporting its role as an inhibitor. The docking scores indicate favorable interactions with key residues within the binding pocket, which may explain its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
